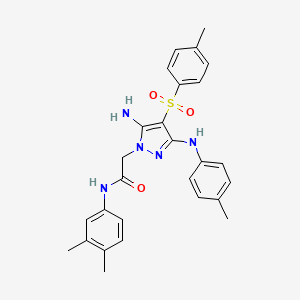
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H29N5O3S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Steroidal Anti-Inflammatory Applications
This compound demonstrates potential as a novel non-steroidal anti-inflammatory agent. It is part of a class of compounds being evaluated for their efficacy in reducing inflammation without the typical side effects associated with traditional NSAIDs. The study conducted by Annunziato and di Renzo (1993) on the bioequivalence of tablet and capsule formulations of a similar compound indicates the importance of pharmacokinetic parameters in evaluating the effectiveness and safety profile of new anti-inflammatory agents (Annunziato & di Renzo, 1993).
Modulation of Hormone Secretion
Research into compounds with central α-adrenoceptor activity, such as the one , has shown significant effects on hormone secretion, particularly growth hormone (GH). Lancranjan and Marbach (1977) found that certain acetamide derivatives can increase GH secretion in young, healthy volunteers, offering a pathway to treatments for conditions related to GH deficiency or dysregulation (Lancranjan & Marbach, 1977).
Neuroprotective and Cognitive Effects
The research into the effects of dimethylaminoethanol pyroglutamate (a related compound) on memory deficits suggests that derivatives of the acetamide class may have neuroprotective and cognitive-enhancing properties. Blin et al. (2009) highlighted the potential of these compounds in improving memory and cognitive functions, which could be relevant for the development of treatments for cognitive impairments and neurodegenerative diseases (Blin et al., 2009).
Antihypertensive Properties
Compounds with similar structural features have been investigated for their antihypertensive effects. Dubach et al. (1977) discussed the efficacy of guanfacine (a compound with similar action mechanisms) in reducing blood pressure in patients with essential hypertension. This suggests potential applications of acetamide derivatives in the development of new antihypertensive medications (Dubach, Huwyler, Radielović, & Singeisen, 1977).
Analytical and Diagnostic Applications
Acetamide derivatives can also be utilized in analytical and diagnostic applications. The study on the metabolism of mirabegron, a β3-adrenoceptor agonist, by Takusagawa et al. (2012), demonstrates the role of such compounds in understanding drug metabolism, which is crucial for developing safer and more effective therapeutic agents (Takusagawa et al., 2012).
Propiedades
IUPAC Name |
2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-17-5-10-21(11-6-17)30-27-25(36(34,35)23-13-7-18(2)8-14-23)26(28)32(31-27)16-24(33)29-22-12-9-19(3)20(4)15-22/h5-15H,16,28H2,1-4H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVPBZVVZPYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)
![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
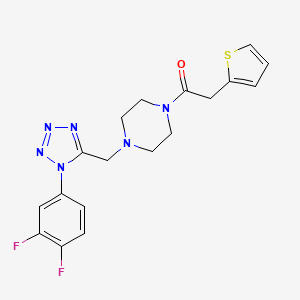
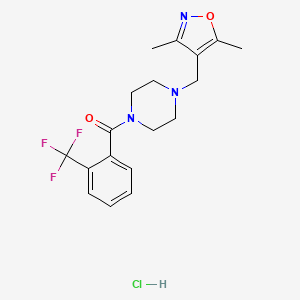
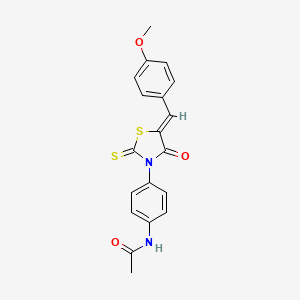
![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)
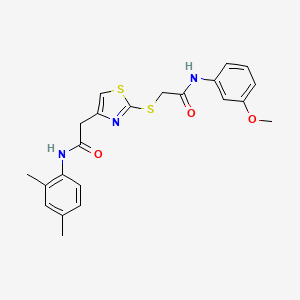
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)
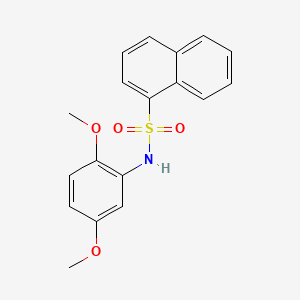
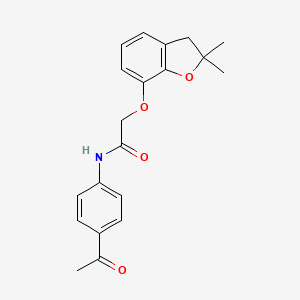
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)